![molecular formula C21H16ClF2N3O3S B2614486 GNE-617 (hydrochloride) CAS No. 2070014-99-0](/img/structure/B2614486.png)
GNE-617 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Preclinical Assessment of NAMPT Inhibition
GNE-617, identified as a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has been explored for its potential in treating human cancers. In a preclinical assessment, its pharmacokinetics, including plasma clearance and oral bioavailability, were studied across various animal models. The study found that GNE-617 exhibited acceptable preclinical properties and projected human pharmacokinetics and dose estimates, indicating its potential efficacy in tumor growth inhibition (Liederer et al., 2019).
Oncosis Blister Cell Death Induction
Research into cell death mechanisms following disruption of metabolic processes highlighted GNE-617's role. It was shown to promote rapid depletion of nicotinamide adenine dinucleotide (NAD) in cells and in xenograft tumor models, leading to oncosis-Blister Cell Death (oncosis-BCD) in various cancer cell lines. This finding is significant as it provides insight into the progression of events in cancer cells following NAD depletion, emphasizing the predominant form of cell death due to GNE-617's action (O'Brien et al., 2013).
Structural and Biochemical Analyses of NAMPT Inhibition
Another study focused on the structural and biochemical analysis of GNE-617, revealing insights into its catalytic mechanism and potency. The research highlighted how GNE-617, as a NAMPT inhibitor, undergoes NAMPT-catalyzed phosphoribosylation, which correlates with cellular potency. This study provided a deeper understanding of the molecular interactions of GNE-617 with the NAMPT enzyme, aiding in drug design and development (Oh et al., 2014).
特性
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S.ClH/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15;/h1-11,13H,12H2,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSTYFYGGLTNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。